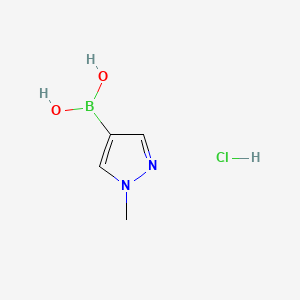

(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride

Beschreibung

(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride (CAS: 1026796-02-0) is a boronic acid derivative featuring a methyl-substituted pyrazole ring. Its molecular formula is C₄H₈BClN₂O₂, with a molecular weight of 162.38 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety, enabling the synthesis of biaryl structures critical in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

(1-methylpyrazol-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2.ClH/c1-7-3-4(2-6-7)5(8)9;/h2-3,8-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPLZINTZVVVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669781 | |

| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-02-0 | |

| Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester

This method involves a two-step process starting with N-methyl-3-aminopyrazole.

Step 1: N-methyl-3-aminopyrazole undergoes a diazotization reaction to synthesize 3-iodo-1-methyl-1H-pyrazole. The N-methyl-3-amino-pyrazol is dissolved in a mixture of concentrated hydrochloric acid and water. Then, an aqueous solution of sodium nitrite is added at 0-5°C. After the reaction, the solution is added to a potassium iodide aqueous solution to yield 3-iodo-1-methyl isophthalic acid H-pyrazoles following extraction and purification. The molar ratio of sodium nitrite to N-methyl-3-amino-pyrazol is maintained between 2:1 and 2.5:1, and the molar ratio of potassium iodide to N-methyl-3-amino-pyrazol is also kept between 2:1 and 2.5:1.

Step 2: The synthesized 3-iodo-1-methyl-1H-pyrazole is used as a reactant, with n-BuLi as the base and isopropanol pinacol borate as the borating agent, to produce 1-methyl-1H-pyrazole-3-pinacol borate. 2000g (9.6 mol, 1.0 eq) of iodo-for compound 3-1-methyl isophthalic acid H-pyrazoles is dissolved in 8L of dried oxolane. 2146.1g (11.5mol, 1.2 eq) of isopropanol pinacol borate is added to this solution, and the mixture is cooled to -65 to -50°C. Under an argon shield, 6.25L (12.5mol, 1.3 eq) of n-BuLi is instilled. The reaction is mechanically stirred for 2 hours at this low temperature, after which an aqueous hydrochloric acid solution (1mol/L) is added to stop the reaction. The reactant liquor is extracted three times with ethyl acetate. The organic phases are merged, dried, and concentrated to yield 1080.9g (0.24mol) of 1-methyl isophthalic acid H-pyrazoles-3-pinacol borate, with a yield of 54.0% and a purity of 97%+.

1HNMR (600MHz, CDCl3) δ 7.38 (d, J=2.1Hz, 1H), 6.66 (d, J=2.2Hz, 1H), 3.98 (s, 3H), 1.35 (s, 12H).

Improved Synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester

This method describes an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester via isolation of the corresponding lithium hydroxy ate complex.

Iodomethane (230 mL, 3.67 mol) is added over 70 minutes while maintaining an internal temperature below 37°C. The mixture is allowed to cool slowly to room temperature and aged for 2 hours. CH2Cl2 (250 mL) is added, and the layers are separated. The aqueous layer is extracted twice with CH2Cl2 (2 × 250 mL). The combined organics are washed with brine (50 mL) and concentrated to approximately 900 mL (85% yield for 1-methylpyrazole).

To the CH2Cl2 solution of 1-methylpyrazole, a solution of bromine (151 mL, 2.94 mol) in CH2Cl2 (350 mL) is added over 45 minutes, keeping the internal temperature below 29°C with cooling. After aging for 1 hour at 25°C, the reaction is quenched with 10% sodium sulfite (700 mL), and the layers are separated. The aqueous layer is extracted twice with CH2Cl2 (2 × 250 mL), and the combined organics are washed with saturated brine (150 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to a colorless oil (368 g, 96 wt %, 75%).

1H NMR (400 MHz, CDCl3) δ 7.40 (s, 1H), 7.34 (s, 1H), 3.85 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 139.7, 130.0, 92.9, 39.4.

Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid

This method involves reacting 4-bromo-1-methyl-1H-pyrazole with bis(pinacolato)diboron.

Add 1,4-dioxane (20mL), 4-bromo-1-methyl-1H-pyrazole (0.33g, 2mmol), diboronic acid pinacol ester (0.78 g, 3mmol), anhydrous sodium acetate (0.58g, 5.2mmol), and Pt[P(C6H5)3]4(0.036g, 0.03mmol), reflux with stirring, and purify it on a silica gel column to obtain a solid product after passing through. Hydrolysis and recrystallization give 4-boronic acid-1-methyl-1H-pyrazole.

Synthesis Method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester

This method uses 1-substitution-4-bromopyrazole as a starting material.

Example: Synthesis of 1-(tetrahydropyran-4-yl)-1H-pyrazole-4-pinacol borate:

1-(tetrahydropyran-4-yl)-4-bromopyrazole (123.3g, 0.536mol), tetrahydrofuran (THF) (1500g), and tripropoxy-boron (120g, 0.64mol) are placed in a four-necked flask, and the temperature is controlled at -70°C to -80°C. Add hexyllithium (360ml, 0.8mol) dropwise, and control the reaction. After the raw material 1-(tetrahydropyran-4-yl)-4-bromopyrazole is consumed, add tetramethyl ethylene ketone (82.2g, 0.697mol), and allow to warm naturally to 25°C. Stir for 2.5 hours, cool to -30°C, and then add 200ml of water to quench the reaction. Acidify by adding glacial acetic acid (150ml) and stir for 3 hours. Filter, add solid sodium carbonate, and adjust the pH to 7. Extract three times with 200ml of ethyl acetate, combine the organic phases, and wash three times with water. Dry with anhydrous magnesium sulfate, filter, and evaporate to obtain an off-white solid. Add n-heptane, stir, and filter to obtain the product 1-(tetrahydropyran-4-yl)-1H-pyrazole-4-pinacol borate as a white solid (approximately 122g, 82% yield, 98% GC purity).

1H NMR (400 MHz, CDCl3): δ=1.34 (s, 12H), 2.10 (m, 4H), 3.54 (m, 2H), 4.10 (m, 2H), 4.38 (m, 1H), 7.77 (s, 1H), 7.82 (s, 1H).

Synthesis Method of pyrazole-4-boronic acid pinacol ester

This method involves heating 1-Boc-4-pyrazole pinacol borate until it melts and no gas is discharged.

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Transesterification: The compound can participate in transesterification reactions, where it reacts with esters to form new ester products.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Major Products:

Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

New Esters: Resulting from transesterification reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Utilized in the synthesis of kinase inhibitors and other bioactive molecules.

Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.

Industry:

Material Science: Used in the development of new materials with specific properties.

Chemical Manufacturing: Integral in the production of fine chemicals and intermediates.

Wirkmechanismus

The primary mechanism of action for (1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The compound’s boronic acid group plays a crucial role in facilitating this process by providing a stable and reactive intermediate .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Solubility: Highly soluble in polar solvents like DMSO (>50 mg/mL) and methanol, but less so in water (<1 mg/mL) .

- Synthetic Routes : Four methods are documented, typically involving palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) under inert atmospheres. Yields vary with conditions, such as microwave-assisted synthesis (120°C) or conventional heating (80–100°C) .

- Applications : Serves as a building block for antiviral agents (e.g., BIT225 in hepatitis C research) and other bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

a) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

b) 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride

c) Phenylboronic Acid

Key Observations :

Analysis :

- The pyrazole derivative’s smaller size and lack of PAINS alerts make it favorable for medicinal chemistry, whereas bulkier analogs face leadlikeness challenges .

Acidity and Stability

- pKa Considerations : Pyrazole rings lower the pKa of boronic acids compared to phenyl derivatives, enhancing reactivity under mild conditions . However, hydrolysis risks during titration necessitate rapid measurements for accurate pKa determination .

Biologische Aktivität

(1-Methyl-1H-pyrazol-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is primarily recognized for its role in drug development, particularly in the synthesis of biologically active molecules through cross-coupling reactions such as Suzuki coupling.

- Molecular Formula : C₄H₈BClN₂O₂

- CAS Number : 1026796-02-0

- SMILES : ClC1=NN(C(=C1)C)B(O)O

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which can modulate various biological pathways. Its interactions with target proteins can inhibit or activate enzymatic functions, thereby influencing cellular processes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogenic bacteria and fungi. Studies reveal that it disrupts microbial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM. The study concluded that the compound could serve as a lead for developing novel anticancer agents targeting specific kinases involved in tumor growth .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial efficacy of this compound against various pathogens. The findings revealed that the compound exhibited notable activity against E. coli and S. aureus, with MIC values significantly lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Q. What are the standard synthetic routes for (1-methyl-1H-pyrazol-4-yl)boronic acid hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Four primary methodologies are documented:

- Method 1 : Uses Pd(PPh₃)₄ with Na₂CO₃ in 1,4-dioxane under inert atmosphere at 100°C.

- Method 2 : Employs Pd(dppf)Cl₂ with Na₂CO₃ in 1,4-dioxane under microwave irradiation at 120°C.

- Method 3 : Utilizes Pd(OAc)₂, XPhos ligand, and K₃PO₄ in a 1,4-dioxane/water mixture at 100°C.

- Method 4 : Involves Pd(dppf)Cl₂ with K₂CO₃ in 1,4-dioxane at 80°C. Catalysts like XPhos enhance efficiency in aqueous conditions, while microwave irradiation (Method 2) reduces reaction time. Yields vary with catalyst choice and solvent system optimization .

Q. How do solubility properties impact experimental design for this compound?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is high, whereas low solubility in water necessitates solvent optimization for reactions. For Suzuki-Miyaura couplings, 1,4-dioxane/water mixtures are preferred to balance solubility and reactivity . Pre-dissolving the compound in DMSO before adding to aqueous systems can mitigate precipitation issues.

Q. What analytical techniques are critical for characterizing purity and structure?

- HPLC : To assess purity (>95% is typical).

- NMR (¹H/¹³C) : Confirms structural integrity, with pyrazole ring protons appearing at δ 7.5–8.5 ppm.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 175.08).

- X-ray Crystallography : Resolves boronic acid geometry, though limited data exists for this specific hydrochloride salt .

Advanced Research Questions

Q. How do competing side reactions (e.g., protodeboronation) affect synthesis, and how can they be mitigated?

Protodeboronation is a key challenge, especially under acidic or oxidative conditions. Strategies include:

- Using stabilizing ligands (e.g., XPhos) to reduce Pd-mediated side reactions.

- Avoiding prolonged heating in protic solvents.

- Adding radical scavengers (e.g., BHT) to suppress radical-mediated pathways, as observed in pinacol boronic ester systems .

Q. What mechanistic insights explain the reactivity of the boronic acid group in cross-coupling reactions?

The boronic acid moiety undergoes transmetalation with Pd⁰ catalysts, forming a Pd–B intermediate. Steric effects from the methylated pyrazole ring slow transmetalation compared to unsubstituted analogs, necessitating higher catalyst loadings (1–5 mol% Pd). Computational studies suggest electron-withdrawing effects from the pyrazole ring enhance electrophilicity at the boron center .

Q. How do contradictory solubility or stability data across studies inform protocol optimization?

Discrepancies in reported solubility (e.g., in THF vs. ethanol) may arise from hydrochloride counterion interactions. For stability:

Q. What role does stereochemistry play in derivatives of this compound, and how can it be controlled?

While the parent compound lacks stereocenters, derivatives like rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride exhibit stereospecific bioactivity. Asymmetric synthesis via chiral auxiliaries or catalysts (e.g., RuPHOX) can enforce stereocontrol, critical for drug discovery .

Methodological Considerations

Q. What advanced purification techniques address challenges in isolating this compound?

Q. How can computational modeling predict reactivity or stability under varying conditions?

DFT calculations (e.g., B3LYP/6-31G*) model boronic acid hydration equilibria and Pd-catalyzed reaction pathways. Molecular dynamics simulations predict aggregation tendencies in aqueous solutions, guiding solvent selection .

Future Research Directions

Q. What understudied applications warrant exploration?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.